molecular formula C8H12N2O B1460994 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1152502-99-2

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1460994
CAS RN: 1152502-99-2
M. Wt: 152.19 g/mol
InChI Key: KQWIBEKKNWQHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted at the 1-position with a methyl group and at the 3-position with an isopropyl group .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde serves as a precursor in the synthesis of various pyrazole derivatives. For instance, it is used in the synthesis of linearly bonded bis[4-(1,3-diselenan-2-yl)pyrazoles] through a reaction with propane-1,3-diselenol, showcasing its utility in creating compounds with potential applications in materials science and chemistry (Papernaya et al., 2013).

Development of Antimicrobial Agents

This chemical compound has also been involved in the development of novel antimicrobial agents. For example, its derivatives have been studied for their antimicrobial activity against a range of pathogens, highlighting its significance in medical and pharmaceutical research aimed at combating infectious diseases (Hamed et al., 2020).

Enhancing Agricultural Productivity

Research has also explored the use of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde derivatives in agriculture. Studies have investigated the effects of these compounds on plant growth, suggesting their potential to enhance agricultural productivity and food security (Hassan et al., 2020).

Applications in Organic Synthesis

Additionally, this compound is utilized in organic synthesis processes. Its reactions under various conditions have led to the creation of diverse compounds, demonstrating its versatility and importance in the field of organic chemistry and materials science (Trilleras et al., 2013).

Exploring Structural and Chemical Properties

The structural elucidation and investigation of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives provide insights into their chemical properties. These studies contribute to a deeper understanding of their potential applications across various scientific domains, including drug design and materials engineering (Xu & Shi, 2011).

properties

IUPAC Name

1-methyl-3-propan-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)8-7(5-11)4-10(3)9-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWIBEKKNWQHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.